![molecular formula C15H20N2O B1453945 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine CAS No. 1272767-46-0](/img/structure/B1453945.png)
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
Overview
Description
“3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine” is a compound with the CAS Number: 1272767-46-0 . It has a molecular weight of 244.34 . The compound is in the form of an oil and is stored at room temperature .
Molecular Structure Analysis
The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The compound is in the form of an oil and is stored at room temperature . It has a molecular weight of 244.34 .Scientific Research Applications
Neurodegenerative Disease Research
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine: has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its efficacy may be linked to its potential in preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2), which is implicated in the pathogenesis of these diseases .
Enzyme Inhibition
This compound has been explored for its role in enzyme inhibition, particularly in the context of carbonic anhydrase and acetylcholinesterase inhibitors . These enzymes are targets for various therapeutic applications, including glaucoma and myasthenia gravis, respectively.
Drug Design and Discovery
The pyrrolidine scaffold is a versatile element in drug design due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the ring allows for increased three-dimensional coverage, which is crucial in the development of new drugs with selective target activity .
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring is used to create bioactive molecules with target selectivity . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, influencing their binding mode to enantioselective proteins .
Pharmacology
Pyrrolidine derivatives, including those based on the 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine structure, play a key role in pharmacotherapy . They are fundamental components in the skeletal structure of many biologically active compounds and have shown a wide range of activities, from antimicrobial to anticancer properties .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it serves as an intermediate in the development of new molecules that could be potential drug candidates . Its role in the synthesis of chiral and enantioselective compounds is particularly noteworthy .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is the tropomyosin receptor, a protein found on the surface of muscle cells . This receptor plays a crucial role in muscle contraction by regulating the binding of calcium ions to tropomyosin .
Mode of Action
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine interacts with the tropomyosin receptor, preventing calcium ions from binding to tropomyosin . This interaction inhibits muscle contraction, leading to a relaxation of the muscle cells .
Biochemical Pathways
It is known that the compound’s interaction with the tropomyosin receptor disrupts the normal calcium ion binding process, which is essential for muscle contraction . This disruption can have downstream effects on various cellular processes that rely on muscle contraction.
Pharmacokinetics
The compound’s molecular weight (24433 g/mol) suggests that it may have favorable bioavailability characteristics.
Result of Action
The primary result of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine’s action is the inhibition of muscle contraction . By preventing calcium ions from binding to tropomyosin, the compound causes muscle cells to relax . This can have various effects at the molecular and cellular levels, depending on the specific type of muscle cell and the physiological context.
properties
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPDWXBFAAFNG-KZUDCZAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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